(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Description
Gentamicin C1 Pentaacetate Salt is a chemically modified form of gentamicin C1, which belongs to the gentamicin group of antibiotics. These antibiotics are known for their potent antibacterial activities. Gentamicin C1 Pentaacetate Salt is primarily used in research and industrial applications due to its unique properties and effectiveness against a wide range of bacterial infections .
Properties
Molecular Formula |
C21H43N5O7 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10+,11-,12+,13-,14+,15+,16+,17?,18+,19?,20+,21-/m0/s1 |
InChI Key |
CEAZRRDELHUEMR-VKOUOHSESA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C1 Pentaacetate Salt involves the acetylation of gentamicin C1. The process typically includes the reaction of gentamicin C1 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the amino groups present in the gentamicin molecule .
Industrial Production Methods
Industrial production of Gentamicin C1 Pentaacetate Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Gentamicin C1 Pentaacetate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Gentamicin C1 Pentaacetate Salt can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Gentamicin C1 Pentaacetate Salt has a wide range of applications in scientific research, including:
Mechanism of Action
Gentamicin C1 Pentaacetate Salt exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby interfering with bacterial protein synthesis. This binding results in a defective bacterial cell membrane, ultimately leading to the death of the bacterial cell . The primary molecular targets are the 30S ribosomal subunit and the 16S ribosomal RNA .
Comparison with Similar Compounds
Gentamicin C1 Pentaacetate Salt is unique compared to other similar compounds due to its specific acetylation pattern, which enhances its stability and effectiveness. Similar compounds include:
Gentamicin C1: The parent compound, which lacks the acetylation present in Gentamicin C1 Pentaacetate Salt.
Gentamicin C2: Another member of the gentamicin family with a different substitution pattern.
Gentamicin C1a: A closely related compound with slight structural differences.
These compounds share similar antibacterial properties but differ in their specific chemical structures and, consequently, their stability and effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
